4-Amino-1-methylpiperidine-2,6-dione
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Overview
Description
4-Amino-1-methylpiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of piperidine and contains both an amino group and a methyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of N-(3-aminophthalimido)glutamine with a cyclizing agent such as acetonitrile or N-methylpyrrolidone at temperatures between 80°C and 87°C for 1 to 5 hours . Another method involves the use of potassium tert-butoxide as a promoter in a Michael addition followed by intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often performed under solvent-free conditions to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Amino-1-methylpiperidine-2,6-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function, which is crucial in drug design and development .
Comparison with Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features but lacking the amino and methyl groups.
Aminoglutethimide: A derivative used in the treatment of cancer, sharing the piperidine-2,6-dione core structure.
Niraparib: Another derivative used in cancer therapy, highlighting the versatility of the piperidine-2,6-dione scaffold.
Uniqueness: 4-Amino-1-methylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Amino-1-methylpiperidine-2,6-dione, a nitrogen-containing heterocyclic compound, has garnered attention due to its significant biological activity and potential therapeutic applications. Characterized by a piperidine ring with two carbonyl groups and an amino group, this compound exhibits unique properties that enhance its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C6H10N2O2
- Molar Mass : Approximately 142.16 g/mol
- Structure : The compound features a piperidine ring with amino and carbonyl functional groups at specific positions, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various therapeutic effects, including:
- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Research has identified antifungal properties, particularly against Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 78.23 µM .
- Cancer Therapeutics : Interaction studies have revealed that this compound may affect protein pathways involved in cancer progression. Its binding affinity with enzymes and receptors related to cancer signaling pathways suggests potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Specifically, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways:
- Enzyme Inhibition : The compound's structure allows it to bind selectively to enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may also influence receptor-mediated signaling, which is vital in cancer therapy and antimicrobial action.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Amino-1-methylpiperidine-2,6-dione | C6H10N2O2 | Similar structure but different positioning of the amino group |
4-Amino-1-(4-chlorophenyl)piperidine-2,6-dione | C12H14ClN2O2 | Contains a chlorophenyl substituent enhancing lipophilicity |
4-Methylpiperidine-2,6-dione | C6H10N2O | Lacks the amino group but retains diketone functionality |
The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of piperidine exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed MIC values as low as 0.0048 mg/mL against E. coli .
- Cancer Research : Investigations into the compound's effect on AKT signaling pathways revealed that it could induce degradation of AKT proteins at specific concentrations, suggesting a potential role in cancer treatment strategies .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4-amino-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(9)2-4(7)3-6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
MVBBFKNBRIIVCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(CC1=O)N |
Origin of Product |
United States |
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